molecular formula C8H9NO3 B2976769 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 677762-00-4

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2976769
CAS No.: 677762-00-4
M. Wt: 167.164
InChI Key: HJLSHTUWUNZCOO-UHFFFAOYSA-N
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Description

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.164. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Structural Analysis

  • Synthesis Techniques

    The study by Wiedemann and Grohmann (2009) presents a comprehensive evaluation of historical and new synthesis pathways for dihydropyridine derivatives. They developed a new two-step synthesis for a similarly substituted dihydropyridine using succinyl cyanide, offering insights into the synthesis of compounds like 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Wiedemann & Grohmann, 2009).

  • Crystal Structure Determination

    Gao and Long's research (2021) focuses on the crystal growth of a compound related to this compound, providing valuable data on its structure through X-ray diffraction (Gao & Long, 2021).

Pharmacological Potential

  • Cardiotonic Activity

    Mosti et al. (1992) synthesized ethyl or methyl esters of dihydropyridine derivatives and evaluated their cardiotonic activities. Their findings contribute to understanding the potential therapeutic applications of related compounds (Mosti et al., 1992).

  • Antibacterial Properties

    Hirose et al. (1982) and Egawa et al. (1984) explored the synthesis and antibacterial activity of naphthyridine-3-carboxylic acids, similar to the dihydropyridine structure, which may shed light on the antibacterial potential of this compound (Hirose et al., 1982), (Egawa et al., 1984).

Chemical Reactivity and Interactions

  • Hydrogen Bonding Study

    Dobbin et al. (1993) conducted a detailed analysis of hydrogen bonding in dihydropyridine derivatives, which is crucial for understanding the chemical behavior and potential applications of this compound (Dobbin et al., 1993).

  • Annulation Reactions

    Zhu, Lan, and Kwon (2003) reported on a [4 + 2] annulation process involving compounds similar to this compound, contributing to the understanding of its potential in organic synthesis (Zhu et al., 2003).

Properties

IUPAC Name

1-ethyl-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLSHTUWUNZCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-5-carboxylate (375 mg, 2.07 mmol) obtained in Step 4 was dissolved in a mixed solvent (1:1) (20 mL) of water and methanol, and lithium hydroxide monohydrate (191 mg, 4.55 mmol) was added thereto, followed by stirring at room temperature for 1 hour. The reaction mixture was neutralized with 3 mol/L hydrochloric acid added thereto, and the precipitated solid was collected by filtration to afford the entitled Compound u (224 mg, 65%).
Quantity
375 mg
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reactant
Reaction Step One
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lithium hydroxide monohydrate
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191 mg
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20 mL
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Yield
65%

Synthesis routes and methods II

Procedure details

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